

Spectroscopic Profile of Fumaramide: A Technical Guide

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Compound of Interest

Compound Name: **Fumaramide**

Cat. No.: **B1208544**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **fumaramide** ($C_4H_6N_2O_2$), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **fumaramide** in solution. The symmetry of the **fumaramide** molecule is clearly reflected in its simple NMR spectra.

1H NMR Data

The proton NMR spectrum of **fumaramide** is characterized by two distinct signals, corresponding to the vinyl and amide protons. In the commonly used solvent dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shifts are observed as singlets due to the symmetrical nature of the molecule.

Proton Type	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Multiplicity	Integration
Amide (-NH ₂)	~7.31 - 8.34	Singlet	4H
Vinylic (=CH)	~6.78 - 6.79	Singlet	2H

Note: Chemical shifts can vary slightly depending on the concentration and purity of the sample, as well as the specific spectrometer used.

¹³C NMR Data

The carbon-13 NMR spectrum of **fumaramide** is also straightforward, displaying two signals that correspond to the carbonyl carbons and the vinylic carbons.

Carbon Type	Chemical Shift (δ) in DMSO-d ₆ (ppm)
Carbonyl (C=O)	~163.4
Vinylic (=CH)	~132.1

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **fumaramide**. The spectrum is dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the amide groups, as well as the C=C stretch of the alkene.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H Stretch	~3286	Strong, Broad
C-H Stretch (vinylic)	~3070	Medium
C=O Stretch (Amide I)	~1632	Strong
N-H Bend (Amide II)	~1545	Strong
C=C Stretch	~1457	Medium
C-N Stretch	~1343	Medium
C-H Bend (out-of-plane)	~991	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **fumaramide** and to gain insight into its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum shows a clear molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
114	~29-41	[M] ⁺ (Molecular Ion)
98	~41	[M - NH ₂] ⁺
70	~92	[M - CONH ₂] ⁺ or [C ₃ H ₂ NO] ⁺
44	100	[CONH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

A standard protocol for acquiring NMR spectra of **fumaramide** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **fumaramide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: The data presented were typically acquired on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.
 - A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid **fumaramide**:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of powdered **fumaramide** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The typical spectral range is $4000\text{-}400 \text{ cm}^{-1}$.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

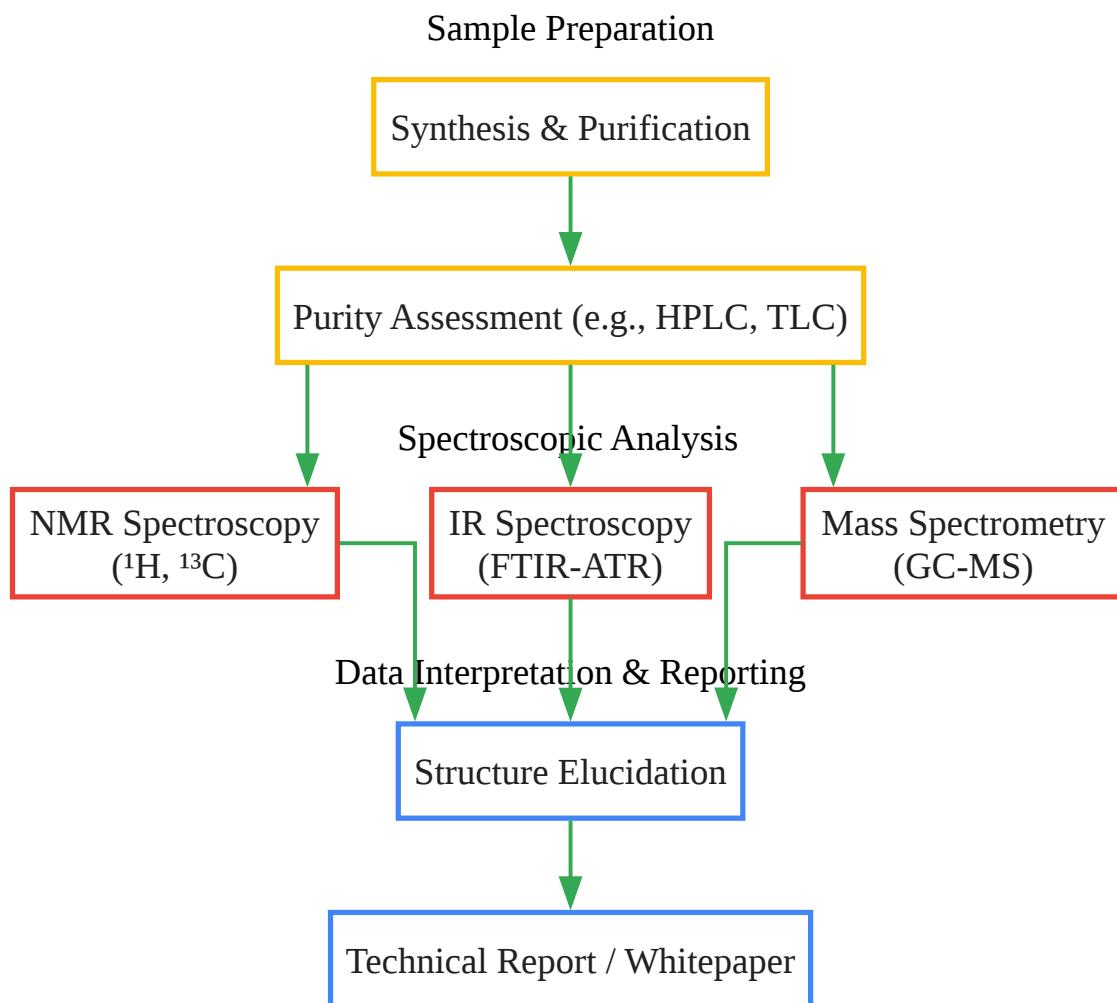
For a volatile compound like **fumaramide**, GC-MS with electron ionization is a standard analytical method:

- Sample Preparation: Prepare a dilute solution of **fumaramide** (e.g., 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
- GC Conditions:
 - Injector: Use a split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1), at a temperature of $250 \text{ }^{\circ}\text{C}$.
 - Column: A non-polar or medium-polarity capillary column (e.g., $30 \text{ m} \times 0.25 \text{ mm ID}$, $0.25 \mu\text{m}$ film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
 - Oven Program: Start at a low temperature (e.g., $100 \text{ }^{\circ}\text{C}$), hold for 1-2 minutes, then ramp at a rate of $10\text{-}20 \text{ }^{\circ}\text{C}/\text{min}$ to a final temperature of $280\text{-}300 \text{ }^{\circ}\text{C}$ and hold for several minutes.
 - Carrier Gas: Use helium at a constant flow rate of approximately $1 \text{ mL}/\text{min}$.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-300.
 - Ion Source Temperature: Typically set to 230 °C.
 - Quadrupole Temperature: Typically set to 150 °C.
- Data Analysis: Identify the peak corresponding to **fumaramide** in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical entity like **fumaramide**.



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